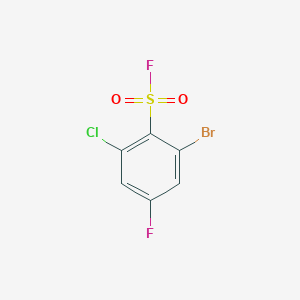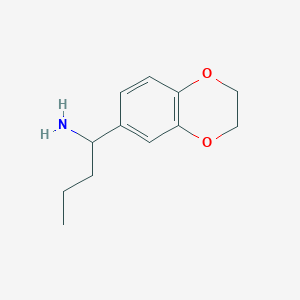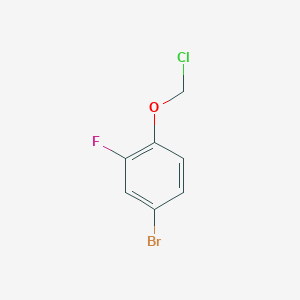
4-Bromo-1-(chloromethoxy)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(chloromethoxy)-2-fluorobenzene is an organic compound with the molecular formula C7H5BrClFO It is a derivative of benzene, substituted with bromine, chlorine, and fluorine atoms, along with a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(chloromethoxy)-2-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the bromination of 1-(chloromethoxy)-2-fluorobenzene using bromine or a brominating agent like sodium bromide in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1-(chloromethoxy)-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substituted benzene derivatives with different functional groups depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Bromo-1-(chloromethoxy)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(chloromethoxy)-2-fluorobenzene depends on its interaction with other molecules. It can act as an electrophile in substitution reactions, where the bromine or chlorine atoms are replaced by nucleophiles. The methoxy group can participate in oxidation reactions, leading to the formation of more reactive intermediates.
Molecular Targets and Pathways:
Electrophilic Substitution: Targets nucleophilic sites on other molecules.
Oxidation and Reduction: Involves pathways that alter the oxidation state of the compound, leading to the formation of new functional groups.
Comparaison Avec Des Composés Similaires
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Similar structure but with an ethoxybenzyl group instead of a methoxy group.
4-Bromo-1-chloro-2-methoxybenzene: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Uniqueness: 4-Bromo-1-(chloromethoxy)-2-fluorobenzene is unique due to the presence of both halogen and methoxy substituents, which provide a combination of reactivity and stability. The fluorine atom adds to its chemical versatility, making it suitable for a wide range of applications in research and industry.
Propriétés
Formule moléculaire |
C7H5BrClFO |
|---|---|
Poids moléculaire |
239.47 g/mol |
Nom IUPAC |
4-bromo-1-(chloromethoxy)-2-fluorobenzene |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-2-7(11-4-9)6(10)3-5/h1-3H,4H2 |
Clé InChI |
WPBULQHNJZDCJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)F)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


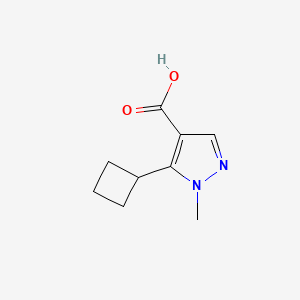
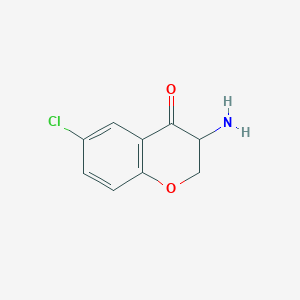
amine](/img/structure/B13234703.png)

![2-([(3-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one](/img/structure/B13234708.png)
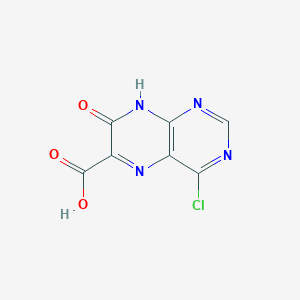
![({[4-(Chloromethyl)hexyl]oxy}methyl)benzene](/img/structure/B13234722.png)
![Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine](/img/structure/B13234724.png)
![4-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13234727.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B13234732.png)
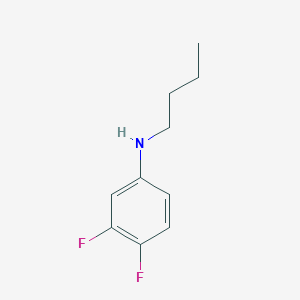
![2-Methyl-1-[(3,3,5-trimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13234744.png)
